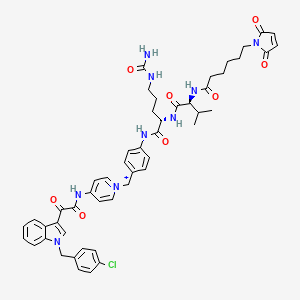

MC-Val-Cit-PAB-indibulin

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C50H55ClN9O8+ |

|---|---|

分子量 |

945.5 g/mol |

IUPAC名 |

N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[4-[[2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxoacetyl]amino]pyridin-1-ium-1-yl]methyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |

InChI |

InChI=1S/C50H54ClN9O8/c1-32(2)45(57-42(61)12-4-3-7-26-60-43(62)21-22-44(60)63)48(66)56-40(10-8-25-53-50(52)68)47(65)54-36-19-15-33(16-20-36)29-58-27-23-37(24-28-58)55-49(67)46(64)39-31-59(41-11-6-5-9-38(39)41)30-34-13-17-35(51)18-14-34/h5-6,9,11,13-24,27-28,31-32,40,45H,3-4,7-8,10,12,25-26,29-30H2,1-2H3,(H6,52,53,54,56,57,61,65,66,68)/p+1/t40-,45-/m0/s1 |

InChIキー |

QLPCKALAMKCOEG-FQDNZFBXSA-O |

異性体SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+]2=CC=C(C=C2)NC(=O)C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)NC(=O)CCCCCN6C(=O)C=CC6=O |

正規SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+]2=CC=C(C=C2)NC(=O)C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)NC(=O)CCCCCN6C(=O)C=CC6=O |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to MC-Val-Cit-PAB-Indibulin: A Potent Drug-Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC-Val-Cit-PAB-indibulin is a sophisticated drug-linker conjugate engineered for the development of targeted cancer therapies in the form of Antibody-Drug Conjugates (ADCs). This system leverages the high potency of indibulin (B1671871), a microtubule-destabilizing agent, with a clinically validated, enzyme-cleavable linker system to ensure targeted delivery and controlled release of the cytotoxic payload within cancer cells. This technical guide provides a comprehensive overview of the individual components, the mechanism of action, representative experimental protocols, and available quantitative data for the payload. The information herein is intended to serve as a foundational resource for researchers engaged in the design and evaluation of novel ADCs incorporating this promising cytotoxic agent.

Core Components and Strategic Roles

The this compound conjugate is a modular system, with each component playing a critical role in the overall efficacy and safety of a potential ADC.[1]

-

Indibulin (Payload): A potent synthetic small molecule that inhibits tubulin assembly, leading to the disruption of microtubule dynamics.[2] This interference with the cellular cytoskeleton induces mitotic arrest and subsequently triggers apoptosis in rapidly dividing cancer cells.[3] A key advantage of indibulin is its demonstrated efficacy in multidrug-resistant cell lines and a favorable neurotoxicity profile in preclinical studies compared to other tubulin inhibitors like taxanes and vinca (B1221190) alkaloids.[4]

-

MC-Val-Cit-PAB (Linker): This linker is a well-established system in ADC development, designed for stability in systemic circulation and specific cleavage within the target cell.[5]

-

MC (Maleimidocaproyl): This component serves as the conjugation handle, reacting with free thiol groups (e.g., from reduced cysteine residues) on a monoclonal antibody to form a stable covalent bond.

-

Val-Cit (Valine-Citrulline): A dipeptide motif that is specifically recognized and cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[4] This enzymatic cleavage is the primary mechanism for payload release.

-

PAB (p-aminobenzyl alcohol): A self-immolative spacer. Once the Val-Cit dipeptide is cleaved by Cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, ensuring the release of indibulin in its active, unmodified form.

-

Mechanism of Action

The therapeutic strategy of an ADC based on this compound follows a multi-step, targeted process designed to maximize efficacy while minimizing off-target toxicity.

-

Circulation and Targeting: The ADC circulates in the bloodstream, where the stable linker protects the cytotoxic indibulin from premature release. The monoclonal antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle rich in proteases.

-

Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the Val-Cit bond of the linker.

-

Payload Release: This cleavage triggers the self-immolation of the PAB spacer, releasing the active indibulin payload into the cytoplasm.

-

Cytotoxicity: The released indibulin disrupts microtubule polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis of the cancer cell.[6]

Quantitative Data: Indibulin Payload

While specific quantitative data for an ADC armed with this compound is not publicly available, the following tables summarize the known in vitro activity of the indibulin payload on microtubule dynamics and cell proliferation in the MCF-7 human breast adenocarcinoma cell line.[1] This data provides a baseline for the payload's potency.

Table 1: Effect of Indibulin on Microtubule Dynamics in MCF-7 Cells

| Parameter | Control | 75 nM Indibulin | 150 nM Indibulin |

| Growth Rate (µm/min) | 8.9 ± 1.2 | 6.7 ± 1.1 | 5.6 ± 0.9 |

| Shortening Rate (µm/min) | 13.4 ± 2.1 | 8.5 ± 1.5 | 6.3 ± 1.1 |

| Time in Growth (%) | 35.2 ± 5.4 | 24.1 ± 4.3 | 15.3 ± 3.2 |

| Time in Shortening (%) | 26.5 ± 4.1 | 19.0 ± 3.8 | 13.7 ± 2.9 |

| Time in Pause (%) | 38.3 ± 6.5 | 56.9 ± 7.4 | 71.0 ± 8.7 |

Data adapted from Kapoor et al., 2018.[1]

Table 2: Effect of Indibulin on Tubulin Polymerization in MCF-7 Cells

| Treatment | Polymeric:Soluble Tubulin Ratio |

| Control (Vehicle) | 2.3 ± 0.6 |

| 150 nM Indibulin | 1.6 ± 0.4 |

| 450 nM Indibulin | 1.1 ± 0.2 |

| 900 nM Indibulin | 0.9 ± 0.2 |

| 25 nM Vinblastine (B1199706) | ~0.8 |

Data adapted from Kapoor et al., 2018.[1] The study reported a ~3-fold decrease for vinblastine.

Experimental Protocols

The following are representative, detailed methodologies for the key experiments required to synthesize and evaluate an this compound ADC.

Synthesis of this compound

This protocol outlines a potential synthetic route for the drug-linker conjugate.

-

Synthesis of Fmoc-Val-Cit-PAB-OH:

-

Dissolve Fmoc-Val-Cit-OH in a 2:1 mixture of dichloromethane (B109758) and methanol.

-

Add 4-aminobenzyl alcohol (2.0 equivalents) and EEDQ (2.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature in the dark overnight.

-

Concentrate the solvent under reduced pressure.

-

Wash the resulting residue with diisopropyl ether, filter, and dry to obtain Fmoc-Val-Cit-PAB-OH.

-

-

Fmoc Deprotection:

-

Dissolve the Fmoc-Val-Cit-PAB-OH in dimethylformamide (DMF).

-

Add pyridine (B92270) (e.g., 20% v/v) and stir at room temperature for approximately 30 minutes, monitoring by TLC for the disappearance of the starting material.

-

Concentrate the solution under high vacuum to yield H₂N-Val-Cit-PAB-OH.

-

-

Coupling with Maleimidocaproic Acid (MC):

-

Dissolve the H₂N-Val-Cit-PAB-OH in NMP.

-

Add MC-OSu (N-succinimidyl 6-maleimidohexanoate) (1.1 equivalents).

-

Stir the reaction for 18 hours at room temperature.

-

Evaporate the solvent under reduced pressure and triturate the residue with diethyl ether to yield MC-Val-Cit-PAB-OH.

-

-

Conjugation of Indibulin:

-

Activate the carboxylic acid of a suitable indibulin derivative (with a linker attachment point) using a coupling agent such as HATU in the presence of a base like DIPEA in DMF.

-

Add the MC-Val-Cit-PAB-OH to the activated indibulin derivative.

-

Stir the reaction at room temperature until completion, monitored by LC-MS.

-

Purify the final product, this compound, by preparative HPLC.

-

ADC Conjugation and Purification

This protocol describes the conjugation of the drug-linker to a monoclonal antibody.

-

Antibody Reduction:

-

Prepare the antibody in a suitable buffer (e.g., PBS with EDTA).

-

Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), in a molar excess (e.g., 2.5 equivalents per interchain disulfide bond) to partially reduce the antibody's disulfide bonds.

-

Incubate at 37°C for 1-2 hours.

-

-

Conjugation Reaction:

-

Dissolve the this compound drug-linker in an organic co-solvent like DMSO.

-

Add the dissolved drug-linker to the reduced antibody solution in a slight molar excess (e.g., 1.5 equivalents per available thiol group).

-

Incubate the reaction at room temperature for 1-2 hours.

-

-

Purification:

-

Purify the resulting ADC from unconjugated drug-linker and other reaction components using a desalting column (e.g., Sephadex G-25) or tangential flow filtration (TFF).

-

The final ADC should be in a formulation buffer suitable for storage and in vitro/in vivo use.

-

In Vitro Cytotoxicity Assay

This protocol is for evaluating the potency of the ADC on cancer cell lines.

-

Cell Seeding:

-

Plate target antigen-positive and antigen-negative cancer cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well).

-

Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC, a non-targeting control ADC, and free indibulin in cell culture medium.

-

Remove the old medium from the cells and add the diluted compounds to the wells.

-

Incubate for 72-96 hours.

-

-

Viability Assessment:

-

Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or by MTT assay.

-

Measure luminescence or absorbance using a plate reader.

-

Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic model.

-

Mandatory Visualizations

Caption: General mechanism of action for an this compound ADC.

Caption: Linker cleavage and self-immolation process releasing active indibulin.

Caption: Workflow for the synthesis, analysis, and evaluation of an ADC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]

- 3. researchgate.net [researchgate.net]

- 4. Indibulin dampens microtubule dynamics and produces synergistic antiproliferative effect with vinblastine in MCF-7 cells: Implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patents.justia.com [patents.justia.com]

- 6. | BioWorld [bioworld.com]

An In-depth Technical Guide to Val-Cit-PAB Linker: Chemistry, Properties, and Applications in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the valine-citrulline-p-aminobenzyloxycarbonyl (Val-Cit-PAB) linker, a critical component in the design of modern antibody-drug conjugates (ADCs). We delve into the core chemistry, physicochemical properties, and mechanism of action of this linker system. This guide also includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological and experimental workflows to support researchers in the development of next-generation targeted therapeutics.

Introduction to Val-Cit-PAB Linker Chemistry

The Val-Cit-PAB linker is a protease-cleavable linker system designed for the targeted delivery and controlled release of cytotoxic payloads within cancer cells. It is a cornerstone of ADC technology, utilized in several clinically approved and investigational ADCs. The linker's design leverages the unique enzymatic environment of the lysosome to ensure stability in systemic circulation and efficient drug release at the site of action.

The core structure of the Val-Cit-PAB linker consists of three key components:

-

Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as the recognition motif for cathepsin B, a lysosomal cysteine protease that is often overexpressed in tumor cells.[1] The amide bond between citrulline and the PAB group is the primary site of enzymatic cleavage.

-

p-Aminobenzyloxycarbonyl (PABC) Spacer: This self-immolative spacer connects the dipeptide to the cytotoxic drug.[] Upon cleavage of the Val-Cit dipeptide by cathepsin B, the PABC moiety undergoes a spontaneous 1,6-elimination reaction.[3]

-

Payload Attachment Site: The cytotoxic drug is typically attached to the PABC spacer via a carbamate (B1207046) bond. The self-immolative nature of the PABC spacer ensures the release of the unmodified, active form of the drug.

Mechanism of Action: From Systemic Circulation to Payload Release

The efficacy of an ADC utilizing a Val-Cit-PAB linker is predicated on a multi-step process that ensures targeted drug delivery and minimizes off-target toxicity.

-

Binding: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.[]

-

Internalization: Upon binding, the ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis, forming an endosome.

-

Trafficking: The endosome matures and fuses with a lysosome.

-

Cleavage and Release: Within the acidic and enzyme-rich environment of the lysosome, cathepsin B recognizes and cleaves the amide bond between the citrulline and the PABC spacer of the linker.[3] This enzymatic cleavage triggers the spontaneous self-immolation of the PABC spacer, leading to the release of the active cytotoxic payload into the cytoplasm.[3]

-

Induction of Cell Death: The released cytotoxic drug can then bind to its intracellular target (e.g., tubulin or DNA), leading to cell cycle arrest and ultimately apoptosis.[]

Quantitative Data

This section summarizes key quantitative data related to the properties and performance of Val-Cit-PAB linkers and ADCs.

Plasma Stability

A critical attribute of an ADC linker is its stability in systemic circulation. Premature release of the payload can lead to off-target toxicity and reduced efficacy.

| Linker Type | Species | Matrix | Half-life (t½) | Notes | Reference(s) |

| Val-Cit | Human | Plasma | Stable (>28 days) | Generally stable in human plasma. | [4] |

| Val-Cit | Mouse | Plasma | Unstable | Susceptible to cleavage by carboxylesterase 1c (Ces1c).[5][6] | [5][6] |

| Glu-Val-Cit | Mouse | Plasma | ~12 days | Addition of a glutamic acid residue enhances stability in mouse plasma.[6] | [6] |

Cathepsin B Cleavage Kinetics

The efficiency of payload release is dependent on the kinetics of cathepsin B-mediated cleavage. While direct kinetic parameters for the cleavage of full ADCs are not widely published, studies on model substrates provide valuable insights.

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions | Reference(s) |

| Z-Phe-Arg-AMC | 25 | 1.9 | 76,000 | pH 6.0, 37°C | [7] (representative data) |

| Z-Arg-Arg-AMC | 230 | 2.5 | 10,900 | pH 6.0, 37°C | [7] (representative data) |

| Abz-GIVRAK(Dnp)-OH | 15 | 0.84 | 56,000 | pH 4.6 | [4][8] |

Note: Data for Val-Cit specific substrates are limited in publicly available literature. The provided data for other dipeptide substrates illustrate the range of cathepsin B activity. One study noted no significant difference in KM or kcat values for vc-MMAE ADCs with different conjugation sites, suggesting the antibody carrier does not impede enzymatic cleavage.[9]

In Vitro Cytotoxicity of Val-Cit-PAB ADCs

The potency of ADCs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| ADC (Target) | Payload | Cell Line | IC50 (nM) | Reference(s) |

| Trastuzumab-vc-MMAE (HER2) | MMAE | SK-BR-3 | 0.03 - 0.07 | [10] |

| Trastuzumab-vc-MMAE (HER2) | MMAE | BT-474 | 0.02 - 0.1 | [10] |

| Anti-Trop-2-vc-MMAE | MMAE | CFPAC-1 | Sub-nanomolar | [11] |

| Anti-Trop-2-vc-SN-38 | SN-38 | CFPAC-1 | Sub-nanomolar | [11] |

| Anti-HER2-vc-MMAF | MMAF | KPL-4 | ~0.1 | [4] |

| Anti-HER2-vc-MMAF | MMAF | NCI-N87 | ~0.1 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis, conjugation, and characterization of Val-Cit-PAB ADCs.

Synthesis of Mc-Val-Cit-PAB-Payload

This protocol describes a general procedure for the synthesis of a maleimido-caproyl-Val-Cit-PAB-payload construct, ready for conjugation to a reduced antibody.

Materials:

-

Fmoc-Cit-OH

-

p-Aminobenzyl alcohol (PABOH)

-

N,N'-Diisopropylcarbodiimide (DIC) or other coupling agent

-

Hydroxybenzotriazole (HOBt)

-

Piperidine in dimethylformamide (DMF)

-

Fmoc-Val-OSu (N-hydroxysuccinimide ester)

-

6-Maleimidohexanoic acid N-hydroxysuccinimide ester (Mc-OSu)

-

Cytotoxic payload with a suitable functional group for conjugation

-

Appropriate solvents (DMF, dichloromethane (B109758) (DCM), diethyl ether) and purification reagents (e.g., for HPLC)

Protocol:

-

Synthesis of Fmoc-Cit-PAB-OH: Dissolve Fmoc-Cit-OH and PABOH in DMF. Add a coupling agent (e.g., DIC) and HOBt. Stir the reaction at room temperature until completion (monitored by TLC or LC-MS). Purify the product.[1]

-

Fmoc Deprotection: Dissolve the purified Fmoc-Cit-PAB-OH in a solution of 20% piperidine in DMF. Stir for 30 minutes at room temperature. Remove the solvent under reduced pressure to obtain H-Cit-PAB-OH.[1]

-

Synthesis of Fmoc-Val-Cit-PAB-OH: Dissolve H-Cit-PAB-OH in DMF and add Fmoc-Val-OSu. Stir at room temperature overnight. Purify the product by flash chromatography or preparative HPLC.[1][8]

-

Fmoc Deprotection: Repeat step 2 with Fmoc-Val-Cit-PAB-OH to obtain H-Val-Cit-PAB-OH.

-

Synthesis of Mc-Val-Cit-PAB-OH: Dissolve H-Val-Cit-PAB-OH in DMF and add Mc-OSu. Stir at room temperature for several hours. Purify the product.[10]

-

Payload Conjugation: Couple the cytotoxic payload to the hydroxyl group of the PAB moiety in Mc-Val-Cit-PAB-OH. The specific coupling chemistry will depend on the payload. For payloads with a primary or secondary amine, a common method is to first activate the PAB-OH with p-nitrophenyl chloroformate to form a carbonate, which then reacts with the amine on the payload. Purify the final Mc-Val-Cit-PAB-Payload construct by HPLC.

Antibody Conjugation

This protocol outlines the conjugation of the synthesized Mc-Val-Cit-PAB-Payload to a monoclonal antibody via partial reduction of interchain disulfide bonds.

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Mc-Val-Cit-PAB-Payload dissolved in an organic co-solvent (e.g., DMSO)

-

N-acetylcysteine or cysteine to quench the reaction

-

Size-exclusion chromatography (SEC) column for purification

Protocol:

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody by adding a controlled molar excess of a reducing agent like TCEP or DTT. Incubate at 37°C for 1-2 hours.[12]

-

Purification of Reduced Antibody: Remove the excess reducing agent by passing the antibody solution through a desalting column equilibrated with a suitable buffer.

-

Conjugation: Add the Mc-Val-Cit-PAB-Payload solution to the reduced antibody. The maleimide (B117702) group on the linker will react with the free thiol groups on the antibody. Incubate the reaction for 1-2 hours at room temperature or 4°C.[12]

-

Quenching: Quench the reaction by adding an excess of N-acetylcysteine or cysteine to react with any unreacted maleimide groups.

-

Purification of ADC: Purify the resulting ADC from unconjugated payload and other small molecules using a size-exclusion chromatography (SEC) column.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the IC50 of the ADC against a target cancer cell line.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

96-well cell culture plates

-

ADC and control antibody

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or SDS in HCl)

-

Plate reader

Protocol:

-

Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and a non-targeting control ADC in cell culture medium. Add the diluted ADCs to the cells and incubate for 72-96 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the data against the logarithm of the ADC concentration. Determine the IC50 value using a suitable curve-fitting model.

ADC Characterization Workflow

The characterization of ADCs is crucial to ensure their quality, consistency, and efficacy. A typical workflow involves a series of analytical techniques to assess various critical quality attributes.

-

Hydrophobic Interaction Chromatography (HIC-HPLC): This is the gold standard method for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[7]

-

Size-Exclusion Chromatography (SEC-HPLC): SEC is used to assess the purity of the ADC and to quantify the presence of aggregates or fragments.[5]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to determine the amount of free, unconjugated payload in the ADC preparation.[7]

-

Mass Spectrometry (MS): MS is a powerful tool for confirming the identity of the ADC, determining the intact mass of the different drug-loaded species, and confirming the site of conjugation.

Conclusion

The Val-Cit-PAB linker represents a highly successful and widely adopted platform in the field of antibody-drug conjugates. Its design, which combines a protease-sensitive dipeptide with a self-immolative spacer, allows for stable systemic circulation and efficient, targeted release of cytotoxic payloads within cancer cells. This in-depth guide has provided a comprehensive overview of the chemistry, properties, and applications of the Val-Cit-PAB linker, supported by quantitative data, detailed experimental protocols, and illustrative diagrams. A thorough understanding of this linker technology is essential for researchers and drug development professionals seeking to design and optimize the next generation of effective and safe ADC therapeutics.

References

- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. labiotech.eu [labiotech.eu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]

A Technical Deep Dive into the Cathepsin B-Mediated Cleavage of the Val-Cit Linker: A Guide for Drug Development Professionals

Abstract

The Valine-Citrulline (Val-Cit) dipeptide linker has emerged as a cornerstone in the design of antibody-drug conjugates (ADCs), facilitating targeted drug delivery and conditional payload release. This technical guide provides a comprehensive examination of the mechanism, kinetics, and experimental protocols associated with the Cathepsin B-mediated cleavage of the Val-Cit linker. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, details robust experimental methodologies, and visualizes complex biological and experimental workflows to serve as an essential resource in the advancement of ADC technology.

Introduction: The Critical Role of Cleavable Linkers in ADCs

Antibody-drug conjugates represent a powerful class of targeted therapeutics, engineered to selectively deliver highly potent cytotoxic agents to cancer cells while minimizing systemic toxicity.[1] The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. Protease-cleavable linkers, such as the Val-Cit dipeptide, are designed to be stable in the systemic circulation and to undergo specific enzymatic hydrolysis within the tumor microenvironment or inside cancer cells, where protease activity is often upregulated.[1]

Cathepsin B, a lysosomal cysteine protease, is frequently overexpressed in a variety of tumor types.[] Its elevated activity within the acidic environment of the lysosome makes it an ideal enzymatic trigger for the site-specific release of cytotoxic drugs from ADCs. The Val-Cit linker has been extensively utilized in both clinically approved and investigational ADCs due to its high sensitivity to Cathepsin B-mediated cleavage.[1]

The Key Players: Cathepsin B and the Val-Cit-PABC Linker

The targeted release of a cytotoxic payload via the Val-Cit linker is a multi-step process involving the specific recognition and catalytic activity of Cathepsin B on the linker, often in conjunction with a self-immolative spacer.

Cathepsin B: This lysosomal cysteine protease plays a crucial role in intracellular protein degradation. In the context of cancer, its expression and activity are often significantly increased, contributing to tumor progression and metastasis.[] The acidic milieu of the lysosome (pH 4.5-5.5) provides the optimal environment for Cathepsin B activity.[1]

The Val-Cit-PABC Linker: This linker system is comprised of three key components:

-

Valine (Val): An amino acid that is recognized by the S2 subsite of the Cathepsin B active site.

-

Citrulline (Cit): A non-proteinogenic amino acid that binds to the S1 subsite of Cathepsin B. The Val-Cit dipeptide sequence provides a specific recognition motif for the enzyme.

-

p-Aminobenzyloxycarbonyl (PABC) Spacer: This self-immolative spacer is positioned between the dipeptide and the cytotoxic drug. Its inclusion is critical for efficient and traceless drug release.[3]

Mechanism of Action: A Stepwise Release of the Cytotoxic Payload

The liberation of the active drug from an ADC utilizing a Val-Cit-PABC linker is a precisely orchestrated event that occurs following internalization of the ADC by the target cancer cell.

Once inside the lysosome, Cathepsin B encounters the Val-Cit linker of the ADC. The enzyme specifically hydrolyzes the amide bond between the C-terminus of the citrulline residue and the PABC spacer. This cleavage event initiates a cascade of spontaneous electronic rearrangements within the PABC spacer, a process known as self-immolation. This results in the release of the unmodified, active cytotoxic drug, along with carbon dioxide and a remnant of the spacer.

While Cathepsin B is the primary enzyme responsible for Val-Cit cleavage, studies have shown that other lysosomal cysteine proteases, such as Cathepsin L, S, and F, can also contribute to this process. This enzymatic redundancy may be advantageous in overcoming potential resistance mechanisms in tumors.[4]

Quantitative Data on Linker Cleavage

The kinetics of linker cleavage are a critical determinant of an ADC's therapeutic index. While precise Michaelis-Menten constants (Km and kcat) for the cleavage of full ADC constructs are not extensively published and can vary based on the specific antibody, payload, and conjugation site, comparative data provides valuable insights into the efficiency of different dipeptide linkers. One study on vcMMAE-based ADCs found no significant difference in KM or kcat values across different antibody carriers, suggesting the cleavage rate is largely independent of the antibody sequence.[5][6]

| Linker Variant | Relative Cleavage Rate (Cathepsin B) | Half-Life in Human Plasma | Half-Life in Mouse Plasma | Key Characteristics |

| Val-Cit | Standard | ~230 days | ~80 hours | The gold standard for Cathepsin B-cleavable linkers, but shows instability in murine plasma due to carboxylesterase activity.[7] |

| Val-Ala | ~50% of Val-Cit | High | Unstable | Exhibits lower hydrophobicity, which can be beneficial for achieving higher drug-to-antibody ratios (DARs) with less aggregation.[7][] |

| Phe-Lys | Faster than Val-Cit | ~30 days | ~12.5 hours | Demonstrates faster cleavage by Cathepsin B but has lower plasma stability compared to Val-Cit.[7] |

| Glu-Val-Cit | Half-life of 2.8 h | >28 days | Significantly more stable | The addition of glutamic acid enhances stability in mouse plasma while maintaining sensitivity to Cathepsin B. |

Experimental Protocols

The quantitative assessment of Cathepsin B-mediated cleavage is essential for the preclinical evaluation of ADCs. Two common methods for this analysis are High-Performance Liquid Chromatography (HPLC) and fluorogenic substrate assays.

HPLC-Based In Vitro Cathepsin B Cleavage Assay

This method allows for the direct quantification of the released payload from the ADC over time.

Objective: To determine the rate of drug release from a Val-Cit linker-containing ADC upon incubation with recombinant human Cathepsin B.

Materials:

-

ADC with Val-Cit linker

-

Recombinant Human Cathepsin B

-

Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5)

-

Activation Buffer (Assay Buffer with 5 mM DTT)

-

Quenching Solution (e.g., acetonitrile (B52724) with an internal standard)

-

HPLC system with a suitable column and detector

Protocol:

-

Enzyme Activation: Prepare a stock solution of recombinant Cathepsin B in the Activation Buffer and incubate at 37°C for 15 minutes.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer.

-

Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. Typical final concentrations are in the nanomolar range for the enzyme and micromolar range for the ADC.[1] Incubate the reaction at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quench Reaction: Immediately quench the enzymatic reaction by adding the aliquot to the Quenching Solution. This will precipitate the protein components.

-

Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.

-

HPLC Analysis: Inject the supernatant onto the HPLC system. The released drug is separated from the ADC and other components and quantified by measuring its peak area relative to the internal standard.

-

Data Analysis: Plot the concentration of the released drug over time to determine the cleavage rate.

Fluorogenic Substrate Cleavage Assay

This high-throughput method is ideal for screening linker sequences and inhibitors of Cathepsin B.

Objective: To measure the activity of Cathepsin B using a fluorogenic substrate.

Materials:

-

Recombinant Human Cathepsin B

-

Fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)

-

Assay Buffer (e.g., 50 mM MES, 5 mM DTT, pH 6.0)

-

96-well black microplate

-

Fluorescence microplate reader

Protocol:

-

Reagent Preparation: Prepare working solutions of the fluorogenic substrate and Cathepsin B in the Assay Buffer.

-

Reaction Setup: Add the substrate solution to the wells of the 96-well microplate.

-

Initiate Reaction: Add the Cathepsin B solution to the wells to start the reaction. Include control wells with substrate only (no enzyme) for background fluorescence measurement.

-

Incubation and Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) at regular intervals.[3]

-

Data Analysis: Subtract the background fluorescence from the sample readings. The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.

Conclusion

The Cathepsin B-cleavable Val-Cit linker is a critical and highly effective component in the design of modern antibody-drug conjugates. Its high sensitivity to the tumor-associated protease Cathepsin B, coupled with its stability in systemic circulation, allows for the targeted release of cytotoxic payloads, thereby enhancing therapeutic efficacy and minimizing off-target toxicity. A thorough understanding of the cleavage mechanism, kinetics, and appropriate experimental validation is paramount for the successful development of next-generation ADCs. This guide provides a foundational resource for researchers and developers in the field, offering a consolidated overview of the essential technical aspects of the Cathepsin B-Val-Cit linker system.

References

- 1. benchchem.com [benchchem.com]

- 3. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1] | Preprints.org [preprints.org]

- 5. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific. | Semantic Scholar [semanticscholar.org]

- 7. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]

An In-Depth Technical Guide to MC-Val-Cit-PAB-Indibulin for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) payload, MC-Val-Cit-PAB-indibulin, for its application in cancer research. This document details its mechanism of action, provides representative preclinical data from analogous compounds, and outlines detailed experimental protocols for its evaluation.

Core Concepts and Mechanism of Action

This compound is a highly potent cytotoxic payload designed for targeted delivery to cancer cells via an antibody-drug conjugate. It comprises three key components:

-

Indibulin (B1671871): A synthetic, orally active anti-mitotic agent that functions as a tubulin polymerization inhibitor. It binds to a distinct site on tubulin, destabilizing microtubules and arresting tumor cell growth in the G2/M phase of the cell cycle.[1][2] A key advantage of indibulin is its reduced neurotoxicity compared to other microtubule inhibitors like taxanes and vinca (B1221190) alkaloids, as it does not significantly interact with acetylated tubulin found in neurons.[1][3]

-

Val-Cit-PAB Linker: A cleavable linker system designed for selective release of the cytotoxic payload within the tumor cell. The dipeptide, valine-citrulline (Val-Cit), is specifically cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[4][5][6] Following cleavage of the Val-Cit moiety, the para-aminobenzyl carbamate (B1207046) (PAB) spacer undergoes a self-immolative 1,6-elimination to release the active indibulin.[5][]

-

Maleimidocaproyl (MC) Spacer: A component that facilitates the conjugation of the linker-payload to the monoclonal antibody, typically via cysteine residues.

The targeted delivery and controlled release mechanism of an ADC utilizing this compound is designed to maximize efficacy against tumor cells while minimizing systemic toxicity.

Signaling Pathway and Mechanism of Action

References

- 1. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Experimental Evaluation of Anticancer Efficiency and Acute Toxicity of Anthrafuran for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]

The Preclinical Landscape of Indibulin-Based Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapies. The strategic selection of the cytotoxic payload is critical to the success of an ADC. Indibulin (B1671871), a synthetic microtubule inhibitor, has emerged as a promising payload candidate due to its potent anti-tumor activity and a potentially favorable safety profile, particularly its reduced neurotoxicity compared to other tubulin-targeting agents. This technical guide provides a comprehensive overview of the preclinical data relevant to the development of indibulin-based ADCs. While direct preclinical studies on ADCs utilizing indibulin are not extensively reported in publicly available literature, this document synthesizes the known preclinical data for indibulin and outlines the established experimental workflows and methodologies for the preclinical development of a hypothetical indibulin-based ADC.

Indibulin as a Novel ADC Payload

Indibulin is a small molecule that inhibits tubulin polymerization, a critical process for cell division. Its mechanism of action leads to mitotic arrest and apoptosis in cancer cells. Preclinical studies have highlighted indibulin's ability to discriminate between neuronal and non-neuronal tubulin, suggesting a lower potential for neurotoxicity, a common dose-limiting side effect of other microtubule inhibitors.[1]

Mechanism of Action: Microtubule Destabilization

Indibulin exerts its cytotoxic effects by binding to tubulin and disrupting the dynamics of microtubule assembly and disassembly. This interference with microtubule function prevents the formation of a proper mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent programmed cell death (apoptosis).[2][3]

Caption: Indibulin's mechanism of action leading to apoptosis.

In Vitro Cytotoxicity of Indibulin

The intrinsic potency of indibulin against various cancer cell lines underscores its potential as an ADC payload. The following table summarizes key in vitro cytotoxicity data for indibulin and its analogs from preclinical studies.

| Compound | Target Cell Line | Cancer Type | IC50 (nM) | Reference |

| Indibulin | MCF-7 | Breast Cancer | 150 | [3] |

| Indibulin Analog (4b) | MCF-7 | Breast Cancer | 7,500 | [4] |

| Indibulin Analog (4e) | MDA-MB-231 | Breast Cancer | 10,550 | [4] |

Preclinical Development Workflow for an Indibulin-Based ADC

The preclinical evaluation of a novel ADC is a rigorous, multi-stage process designed to establish its therapeutic potential and safety profile.[5][6] The following outlines a standard experimental workflow for a hypothetical indibulin-based ADC.

Caption: A streamlined workflow for preclinical ADC development.

Experimental Protocols: Core Methodologies

-

Objective: To create a stable and well-defined indibulin-based ADC.

-

Methodology:

-

Antibody Selection: A monoclonal antibody (mAb) with high specificity for a tumor-associated antigen is chosen.

-

Linker Chemistry: A suitable linker (cleavable or non-cleavable) is selected to connect indibulin to the mAb. The linker's stability in circulation and its ability to release the payload at the target site are critical.[7][8][9]

-

Conjugation: Indibulin, functionalized with a reactive moiety, is conjugated to the mAb, typically through surface-exposed lysine (B10760008) or cysteine residues. Site-specific conjugation methods are often preferred to generate a homogeneous ADC with a defined drug-to-antibody ratio (DAR).[7]

-

Purification and Analysis: The ADC is purified using chromatography techniques (e.g., size-exclusion, hydrophobic interaction). The final product is characterized for DAR, purity, and aggregation using methods like mass spectrometry and HPLC.

-

-

Objective: To determine the potency and target-specificity of the indibulin-based ADC.

-

Methodology:

-

Cell Lines: A panel of cancer cell lines with varying levels of target antigen expression is used.

-

Treatment: Cells are incubated with serial dilutions of the indibulin-ADC, a non-targeting control ADC, free indibulin, and the unconjugated antibody.

-

Viability Assessment: After a defined incubation period (typically 72-120 hours), cell viability is measured using assays such as MTT or CellTiter-Glo.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to quantify the ADC's potency.

-

-

Objective: To evaluate the anti-tumor activity of the indibulin-based ADC in a living organism.

-

Methodology:

-

Animal Models: Immunocompromised mice bearing xenograft tumors derived from human cancer cell lines are commonly used.

-

Dosing and Monitoring: Animals are treated with the indibulin-ADC, and tumor growth is monitored over time. Animal body weight is also tracked as a measure of toxicity.

-

Endpoint Analysis: Tumor growth inhibition (TGI) is calculated to assess the efficacy of the ADC compared to control groups.

-

-

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of the indibulin-based ADC.

-

Methodology:

-

Sample Collection: Blood samples are collected from treated animals at various time points.

-

Bioanalysis: The concentrations of total antibody, conjugated ADC, and free indibulin in the plasma are quantified using techniques such as ELISA and LC-MS/MS.

-

PK Modeling: Key pharmacokinetic parameters, including clearance, half-life, and volume of distribution, are determined.

-

Logical Framework for Indibulin-Based ADC Action

The therapeutic effect of an indibulin-based ADC is contingent on a sequence of events, from systemic circulation to the induction of apoptosis in the target cancer cell.

Caption: The sequential steps of an ADC's therapeutic action.

Conclusion and Future Directions

Indibulin presents a compelling profile as a payload for the next generation of ADCs, primarily due to its potent cytotoxic mechanism and potential for a wider therapeutic window. While direct preclinical data on indibulin-based ADCs are sparse, the established principles of ADC design and preclinical evaluation provide a clear and robust framework for their development. Future research should focus on the synthesis and rigorous preclinical testing of indibulin-based ADCs to validate their therapeutic potential in various cancer models. Key areas for investigation will include optimizing the linker chemistry for efficient payload delivery and further characterizing the in vivo efficacy and safety of these novel constructs.

References

- 1. Advances in preclinical evaluation of experimental antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indibulin dampens microtubule dynamics and produces synergistic antiproliferative effect with vinblastine in MCF-7 cells: Implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. explorationpub.com [explorationpub.com]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

Navigating the Plasma Proteome: An In-depth Technical Guide to MC-Val-Cit-PAB Linker Stability

For researchers, scientists, and drug development professionals, the stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. This guide provides a comprehensive technical overview of the stability of the widely used maleimidocaproyl-valine-citrulline-p-aminobenzyl (MC-Val-Cit-PAB) linker in plasma, a crucial factor for successful ADC development.

The MC-Val-Cit-PAB linker is a cornerstone of ADC technology, designed for selective cleavage by lysosomal proteases, primarily cathepsin B, within the target cancer cell. However, its journey through the systemic circulation presents a significant challenge: maintaining stability to prevent premature payload release and associated off-target toxicities. This guide delves into the nuances of MC-Val-Cit-PAB linker stability, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

I. Quantitative Assessment of Linker Stability in Plasma

The stability of the MC-Val-Cit-PAB linker is highly species-dependent. While it generally exhibits high stability in human plasma, it is notably unstable in rodent plasma, a critical consideration for preclinical studies.[1][2][3][4][5] This instability is primarily attributed to the activity of carboxylesterase 1c (Ces1c) in mice and rats, which can cleave the linker.[5] To address this, linker variants, such as the glutamic acid-valine-citrulline (EVCit) linker, have been developed to enhance stability in murine models.[2]

The following tables summarize the quantitative data on the stability of MC-Val-Cit-PAB and related linkers in plasma from various species.

| Linker Type | Species | Incubation Time | Temperature (°C) | % Intact ADC / Remaining Conjugated Payload | Analytical Method | Reference |

| MC-Val-Cit-PAB | Human | 28 days | 37 | No significant degradation | ELISA | [1][3] |

| MC-Val-Cit-PAB | Human | 6 days | 37 | >99% | LC-MS | [6] |

| MC-Val-Cit-PAB | Cynomolgus Monkey | 6 days | 37 | >99% | LC-MS | [6] |

| MC-Val-Cit-PAB | Mouse (BALB/c) | 14 days | 37 | < 5% | ELISA | [1][3] |

| MC-Val-Cit-PAB | Mouse (CD1) | 6 days | 37 | ~75% released payload | LC-MS | [6] |

| MC-Val-Cit-PAB | Rat (Sprague Dawley) | 6 days | 37 | ~2.5% released payload | LC-MS | [6] |

| SVCit-PABC | Mouse (BALB/c) | 14 days | 37 | ~30% | ELISA | [1][3] |

| EVCit-PABC | Human | 28 days | 37 | No significant degradation | ELISA | [1][3] |

| EVCit-PABC | Mouse (BALB/c) | 14 days | 37 | Almost no linker cleavage | ELISA | [1][3] |

| Linker Type | Species | Half-life (t½) | Analytical Method | Reference |

| MC-Val-Cit-PAB | Mouse | ~2 days | ELISA | [2] |

| EVCit-PABC | Mouse | ~12 days | ELISA | [2] |

II. Enzymatic Cleavage Pathways

The intended and unintended cleavage of the MC-Val-Cit-PAB linker is mediated by specific proteases. Understanding these pathways is crucial for interpreting stability data and designing more robust linkers.

Figure 1. Enzymatic cleavage pathways of the MC-Val-Cit-PAB linker.

III. Experimental Protocols for Stability Assessment

Accurate assessment of linker stability relies on robust and well-defined experimental protocols. The following sections detail the methodologies for key experiments.

A. In Vitro Plasma Stability Assay

This assay is the primary method for evaluating the stability of an ADC in the circulatory system.

Figure 2. General workflow for an in vitro plasma stability assay.

Detailed Methodology:

-

Preparation: The test ADC is diluted to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma (e.g., human, mouse, rat) and a control buffer (e.g., PBS).

-

Incubation: Samples are incubated at 37°C.

-

Time Points: Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

-

Reaction Quenching: The reaction is immediately stopped by freezing at -80°C or by adding a protein precipitation solution.

-

Sample Processing:

-

For Released Payload Analysis: Plasma proteins are precipitated using an organic solvent like acetonitrile (B52724). After centrifugation, the supernatant containing the free payload is analyzed.[4]

-

For DAR Analysis: The ADC is isolated from plasma using immunocapture techniques, such as Protein A magnetic beads.[7]

-

-

Analysis: The processed samples are analyzed using one of the methods described below.

B. Analytical Methods

LC-MS is a powerful technique for both quantifying the released payload and determining the drug-to-antibody ratio (DAR).

Protocol for Released Payload Quantification:

-

Chromatography: Reversed-phase HPLC (e.g., C18 column).[6][8]

-

Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[6][8]

-

Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer operating in multiple reaction monitoring (MRM) or full scan mode.[8][9]

Protocol for DAR Analysis (after immunocapture):

-

Sample Preparation: The captured ADC is typically reduced to separate the light and heavy chains.

-

Chromatography: Reversed-phase HPLC.

-

Mass Spectrometry: High-resolution mass spectrometry to determine the mass of the light and heavy chains, from which the DAR can be calculated.[10]

HIC is a non-denaturing chromatographic technique that separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drug-linker moieties. It is a standard method for determining the average DAR.[11][12]

Protocol for HIC-UPLC:

-

Column: A column with a hydrophobic stationary phase (e.g., butyl or phenyl).[11]

-

Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in sodium phosphate (B84403) buffer, pH 7.0).[12]

-

Mobile Phase B: A low salt buffer (e.g., sodium phosphate buffer, pH 7.0), often containing an organic modifier like isopropanol.[13]

-

Gradient: A descending salt gradient is used to elute the ADC species, with higher DAR species eluting later.

-

Detection: UV absorbance at 280 nm.

-

DAR Calculation: The average DAR is calculated from the peak areas of the different drug-loaded species.[11]

IV. Conclusion

The stability of the MC-Val-Cit-PAB linker in plasma is a multifaceted issue that requires careful consideration and rigorous experimental evaluation. While generally stable in human plasma, its susceptibility to cleavage in rodent plasma necessitates the use of modified linkers or careful interpretation of preclinical data. The detailed protocols and quantitative data presented in this guide provide a framework for researchers to design and execute robust stability studies, ultimately contributing to the development of safer and more effective antibody-drug conjugates.

References

- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. communities.springernature.com [communities.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sciex.jp [sciex.jp]

- 10. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. waters.com [waters.com]

- 12. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Two-Step Immunocapture Assay for ADCs Characterization - Creative Biolabs [creative-biolabs.com]

Indibulin: A Technical Guide to a Novel Tubulin Polymerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indibulin is a synthetic, orally active small molecule that acts as a potent inhibitor of tubulin polymerization, a critical process for cell division.[1] Its unique mechanism of action, distinct from other major classes of microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids, makes it a promising candidate for cancer chemotherapy, particularly in cases of multi-drug resistance.[2] This technical guide provides a comprehensive overview of Indibulin, detailing its mechanism of action, quantitative efficacy, relevant experimental protocols, and the signaling pathways it modulates.

Introduction to Indibulin

Indibulin, also known as ZIO-301 or D-24851, is an antimitotic agent that destabilizes microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3] A key characteristic of Indibulin is its ability to circumvent common mechanisms of drug resistance. It has demonstrated efficacy in cell lines that are resistant to both taxanes and other multi-drug resistant (MDR) phenotypes.[1] Furthermore, preclinical studies have suggested a favorable safety profile, with a notable lack of neurotoxicity often associated with other tubulin inhibitors.[2][4] This is attributed to its selective action on non-neuronal tubulin, which is less post-translationally modified than the tubulin found in mature neurons.[4]

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C22H16ClN3O2 | [1] |

| Molecular Weight | 389.8 g/mol | [1] |

| IUPAC Name | 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxo-N-pyridin-4-ylacetamide | [1] |

| Synonyms | ZIO-301, D-24851, Indibulina, Indibuline | [1] |

| CAS Number | 204205-90-3 | [1] |

| Solubility | Soluble in DMSO (up to 40 mg/mL) | [3] |

Mechanism of Action

Indibulin exerts its anticancer effects by directly interfering with microtubule dynamics.

Inhibition of Tubulin Polymerization

Indibulin binds to β-tubulin, a subunit of the tubulin heterodimer, and inhibits its polymerization into microtubules.[2] This disruption of microtubule formation is central to its cytotoxic activity. Unlike many other tubulin inhibitors, Indibulin binds to the colchicine-binding site on tubulin.[5] This was determined through molecular docking studies and competitive binding assays, which showed that Indibulin competes with colchicine (B1669291) for binding to tubulin but does not affect the binding of vinblastine (B1199706) or taxol.[5]

The binding of Indibulin to tubulin has been quantified, with a reported dissociation constant (Kd) of approximately 26 ± 3 μM.[6] In vitro tubulin polymerization assays consistently demonstrate Indibulin's inhibitory effect, with a reported IC50 value of 0.3 μM for blocking tubulin polymerization.[7]

Disruption of Microtubule Dynamics

In living cells, Indibulin treatment leads to a significant dampening of microtubule dynamic instability.[8] This includes a reduction in both the growth and shortening rates of microtubules.[8] For instance, in MCF-7 breast cancer cells, treatment with 150 nM Indibulin resulted in a significant decrease in the rate and extent of microtubule growth and shortening.[9] This disruption of the delicate balance of microtubule dynamics is catastrophic for dividing cells.

Cellular Effects and Signaling Pathways

The disruption of microtubule function by Indibulin triggers a cascade of cellular events, culminating in cell death.

Cell Cycle Arrest at G2/M Phase

By interfering with the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, Indibulin causes cells to arrest in the G2/M phase of the cell cycle.[2][9] This mitotic arrest is a direct consequence of the activation of the spindle assembly checkpoint (SAC).

Activation of the Spindle Assembly Checkpoint

The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation. When microtubules are not properly attached to the kinetochores of chromosomes, the SAC is activated, preventing the cell from proceeding into anaphase. Indibulin treatment leads to the activation of key SAC proteins, including Mad2 and BubR1.[8][10] This activation prevents the anaphase-promoting complex/cyclosome (APC/C) from targeting key mitotic proteins for degradation, thus halting the cell cycle.

Induction of Apoptosis

Prolonged mitotic arrest induced by Indibulin ultimately leads to programmed cell death, or apoptosis.[3][8] The apoptotic pathway is initiated following the sustained activation of the SAC. While the precise downstream signaling is complex and may be cell-type dependent, it often involves the modulation of the NF-κB pathway and the expression of apoptosis-related genes.[11]

Quantitative Efficacy Data

The cytotoxic and anti-proliferative activity of Indibulin has been evaluated in a wide range of cancer cell lines.

Table 1: In Vitro IC50 Values of Indibulin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 0.036 - 0.285 | [7] |

| K562 | Chronic Myelogenous Leukemia | 0.8 | [10] |

| K562R | Imatinib-resistant CML | 0.7 | [10] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 11.82 | [12] |

| T47-D | Breast Cancer | <100 (less potent) | [12] |

| Various Human Cancer Cell Lines | Various | 0.036 - 0.285 | [7] |

Table 2: Quantitative Data on Tubulin Interaction

| Parameter | Value | Method | Reference |

| IC50 (Tubulin Polymerization) | 0.3 µM | In vitro polymerization assay | [7] |

| Dissociation Constant (Kd) | 26 ± 3 µM | Fluorescence spectroscopy | [6] |

| Binding Stoichiometry | 1 site per tubulin dimer | Fluorescence spectroscopy | [6] |

| Binding Energy (Docking) | -10.71 kcal/mol | Molecular Docking | [5] |

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring changes in light scattering.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Indibulin stock solution (in DMSO)

-

96-well, half-area, clear bottom plates

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare the tubulin polymerization mix on ice. For a final concentration of 3 mg/mL tubulin, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[13]

-

Prepare serial dilutions of Indibulin in General Tubulin Buffer.

-

Pipette 10 µL of the compound dilutions (or vehicle control) into the wells of a pre-warmed (37°C) 96-well plate.[14]

-

To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

-

Immediately place the plate in the 37°C microplate reader and begin measuring the absorbance at 340 nm every 60 seconds for 60 minutes.[13][14]

-

Plot absorbance versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be calculated from these curves.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell viability by measuring the metabolic activity of cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Indibulin stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[16][17]

-

96-well tissue culture plates

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[17]

-

Treat the cells with various concentrations of Indibulin (and a vehicle control) for the desired time period (e.g., 72 hours).[17]

-

After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[16][18]

-

Incubate the plate at 37°C for 1.5 to 4 hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.[16][17]

-

Remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17][19]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

-

Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[15][18]

-

Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo antitumor activity of Indibulin. In a Yoshida AH13 rat sarcoma model, Indibulin induced complete tumor remission.[7] It has also shown efficacy in human tumor xenograft models, including those with multidrug-resistant tumors.[2]

Clinical Development

Indibulin has undergone Phase I and Phase II clinical trials for the treatment of various solid tumors.[1][20] These trials have aimed to determine the maximum tolerated dose, safety profile, and preliminary efficacy in cancer patients.[21]

Conclusion

Indibulin is a novel tubulin polymerization inhibitor with a distinct mechanism of action that sets it apart from existing microtubule-targeting agents. Its ability to overcome multi-drug resistance and its favorable preclinical safety profile, particularly the lack of neurotoxicity, make it an attractive candidate for further development in cancer therapy. The detailed information provided in this guide on its mechanism, efficacy, and associated experimental protocols is intended to support ongoing and future research into this promising anticancer agent.

References

- 1. Indibulin | C22H16ClN3O2 | CID 2929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Indibulin, a novel microtubule inhibitor, discriminates between mature neuronal and nonneuronal tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Indirubin, a bis-indole alkaloid binds to tubulin and exhibits antimitotic activity against HeLa cells in synergism with vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rndsystems.com [rndsystems.com]

- 8. Indibulin dampens microtubule dynamics and produces synergistic antiproliferative effect with vinblastine in MCF-7 cells: Implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Indirubin enhances tumor necrosis factor-induced apoptosis through modulation of nuclear factor-kappa B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. interchim.fr [interchim.fr]

- 14. benchchem.com [benchchem.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. MTT (Assay protocol [protocols.io]

- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 19. broadpharm.com [broadpharm.com]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of Indibulin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indibulin (B1671871) (N-[pyridin-4-yl]-[1-(4-chlorobenzyl)-indol-3-yl]-glyoxylic acid amide), also known as D-24851 and ZIO-301, is a synthetic small molecule that has garnered significant interest as a potent microtubule-destabilizing agent.[1] Identified through cell-based screening, indibulin exhibits broad antimitotic activity against a variety of cancer cell lines, including those resistant to established chemotherapeutic agents like taxanes and vinca (B1221190) alkaloids. A key distinguishing feature of indibulin is its reduced neurotoxicity in preclinical models, a common dose-limiting side effect of other microtubule inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of indibulin, intended for professionals in the field of drug development and cancer research.

Discovery and Initial Characterization

Indibulin was not isolated from a natural source but was identified through a cell-based screening assay designed to discover novel cytotoxic compounds.[2] Its chemical structure, N-(pyridin-4-yl)-[1-(4-chlorobenzyl)-indol-3-yl]-glyoxylic acid amide, was established through synthetic chemistry and spectroscopic analysis. Early investigations revealed that indibulin induces cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[2] A pivotal finding from initial studies was its ability to circumvent multidrug resistance mechanisms, showing efficacy in cell lines overexpressing P-glycoprotein.[2]

Chemical Synthesis of Indibulin

The synthesis of indibulin involves a multi-step process. While various synthetic routes for indibulin and its analogs have been reported, a general and optimized pathway is described below.

Experimental Protocol: Synthesis of Indibulin

Step 1: Synthesis of 1-(4-chlorobenzyl)-1H-indole

To a solution of indole (B1671886) in a suitable aprotic solvent such as dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise at 0°C. The mixture is stirred until the evolution of hydrogen gas ceases. Subsequently, 4-chlorobenzyl chloride is added, and the reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 1-(4-chlorobenzyl)-1H-indole.

Step 2: Acylation of 1-(4-chlorobenzyl)-1H-indole

The product from Step 1 is dissolved in an anhydrous solvent like dichloromethane. The solution is cooled to 0°C, and oxalyl chloride is added dropwise, followed by the addition of a Lewis acid catalyst such as aluminum chloride. The reaction mixture is stirred at 0°C and then allowed to warm to room temperature. Upon completion, the reaction is carefully quenched with ice-water and extracted with dichloromethane. The organic layer is washed, dried, and concentrated to give the crude indol-3-yl-glyoxylic acid chloride derivative.

Step 3: Amide Coupling to form Indibulin

The crude product from Step 2 is dissolved in a suitable solvent (e.g., dichloromethane) and added to a solution of 4-aminopyridine (B3432731) in the presence of a base like triethylamine (B128534) or pyridine. The reaction is stirred at room temperature until the starting material is consumed. The reaction mixture is then washed with water and brine, dried, and the solvent is evaporated. The resulting crude indibulin is purified by recrystallization or column chromatography to afford the final product as a solid.

Characterization: The structure and purity of the synthesized indibulin are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Mechanism of Action

Indibulin exerts its anticancer effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.

Inhibition of Tubulin Polymerization

Indibulin inhibits the polymerization of tubulin into microtubules.[2] This destabilizing effect is central to its cytotoxic activity. The experimental protocol to assess this activity is outlined below.

This assay measures the change in turbidity as tubulin polymerizes into microtubules.

-

Reagents and Preparation:

-

Purified tubulin protein (e.g., from bovine brain)

-

General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

GTP (guanosine triphosphate) solution

-

Indibulin stock solution (in DMSO)

-

Control compounds (e.g., paclitaxel (B517696) as a stabilizer, colchicine (B1669291) as a destabilizer)

-

-

Assay Procedure:

-

A reaction mixture containing tubulin in General Tubulin Buffer and GTP is prepared on ice.

-

Indibulin or control compounds at various concentrations are added to the wells of a 96-well plate.

-

The tubulin polymerization is initiated by adding the cold tubulin solution to the wells and immediately placing the plate in a spectrophotometer pre-warmed to 37°C.

-

The absorbance at 340 nm is measured at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes).

-

-

Data Analysis:

-

The change in absorbance over time is plotted to generate polymerization curves.

-

The rate and extent of polymerization in the presence of indibulin are compared to the vehicle control.

-

The IC₅₀ value, the concentration of indibulin that inhibits tubulin polymerization by 50%, is calculated.

-

Binding to the Colchicine Site

Biochemical and computational studies have demonstrated that indibulin binds to the colchicine-binding site on β-tubulin. This binding sterically hinders the formation of longitudinal contacts between tubulin dimers, thereby preventing microtubule elongation.

Induction of Mitotic Arrest and Apoptosis

By disrupting microtubule dynamics, indibulin activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism. This leads to the activation of mitotic checkpoint proteins such as Mad2 and BubR1, which halt the cell cycle in the G2/M phase.[3] Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis.

Preclinical Efficacy

Indibulin has demonstrated significant antitumor activity in a wide range of preclinical models, both in vitro and in vivo.

In Vitro Cytotoxicity

Indibulin exhibits potent cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are typically in the nanomolar to low micromolar range.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| SKOV3 | Ovarian Cancer | 0.04 | [2] |

| U87 | Glioblastoma | 0.05 | [2] |

| ASPC-1 | Pancreatic Cancer | 0.06 | [2] |

| HT-29 | Colon Cancer | 6.9 | [4] |

| Caco-2 | Colon Cancer | 7.0 | [4] |

| MCF-7 | Breast Cancer | 0.15 | [3] |

| A549 | Lung Cancer | 0.036-0.285 | [5] |

| A375 | Melanoma | 0.036-0.285 | [5] |

Table 1: In Vitro Cytotoxicity of Indibulin in Various Cancer Cell Lines.

In Vivo Antitumor Activity

Oral administration of indibulin has shown remarkable efficacy in animal models, including complete tumor regression in some cases.

| Xenograft Model | Cancer Type | Dosing Schedule | Outcome | Reference |

| Yoshida AH13 Sarcoma (Rat) | Sarcoma | Oral, daily for 2 weeks | Complete tumor regression | [2] |

| MX-1 | Breast Carcinoma | 12 to 28.7 mg/kg/day | Linear dose-efficacy relationship | [6] |

Table 2: In Vivo Efficacy of Indibulin in Xenograft Models.

Clinical Evaluation

Indibulin has progressed into Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.

Phase I Clinical Trial (NCT00591136)

A Phase I dose-escalation study of orally administered indibulin was conducted in patients with advanced solid tumors.[1][7]

| Parameter | Details | Reference |

| Study Design | Open-label, dose-escalation | [1] |

| Patient Population | Advanced solid tumors | [1] |

| Dose Levels Evaluated | 20, 40, and 80 mg (as a drinking solution) | [1] |

| Recommended Phase II Dose | 60 mg daily for 14 days (as capsules) | [7] |

| Pharmacokinetics | High interpatient variability. Cmax ratio (fed/fasted) of 0.89. AUC(0-72) ratio (fed/fasted) of 1.24. | [1] |

| Dose-Limiting Toxicities | Nausea and vomiting (related to the lactic acid solvent in the drinking solution) | [7] |

| Adverse Events | Generally well-tolerated, with no significant neurotoxicity reported. | [3] |

Table 3: Summary of Phase I Clinical Trial of Indibulin.

Conclusion

Indibulin is a promising synthetic microtubule-destabilizing agent with a distinct profile from other drugs in its class. Its potent antitumor activity, efficacy against multidrug-resistant cancers, and favorable safety profile, particularly the lack of significant neurotoxicity in preclinical and early clinical studies, make it a compelling candidate for further development. The data presented in this technical guide underscore the potential of indibulin as a valuable addition to the armamentarium of anticancer therapies. Further clinical investigations are warranted to fully elucidate its therapeutic potential in various cancer types.

References

- 1. Phase I dose-finding and pharmacokinetic trial of orally administered indibulin (D-24851) to patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-24851, a novel synthetic microtubule inhibitor, exerts curative antitumoral activity in vivo, shows efficacy toward multidrug-resistant tumor cells, and lacks neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indibulin dampens microtubule dynamics and produces synergistic antiproliferative effect with vinblastine in MCF-7 cells: Implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Identification of Kinase Targets for Enhancing the Antitumor Activity of Eribulin in Triple-Negative Breast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MC-Val-Cit-PAB-indibulin for Antibody-Drug Conjugate Development

Executive Summary

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the high potency of cytotoxic agents. The MC-Val-Cit-PAB-indibulin is an advanced drug-linker system designed for the development of next-generation ADCs.[1][2] This system comprises the potent microtubule-destabilizing agent, indibulin (B1671871), tethered via a clinically validated, protease-cleavable linker system. This guide provides a detailed technical overview of its mechanism of action, the rationale for its target indications, and key experimental protocols for its evaluation.

Deconstruction of the ADC System

The this compound conjugate is a modular system where each component serves a distinct and critical function:

-

MC (Maleimidocaproyl): This component serves as the conjugation linker.[3] Its maleimide (B117702) group reacts with thiol (-SH) groups on the cysteine residues of a monoclonal antibody, forming a stable covalent thioether bond. This ensures the secure attachment of the drug-linker payload to the antibody carrier.

-